molecular formula C12H13BrF3NO2 B8183194 4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine

4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine

Cat. No.: B8183194
M. Wt: 340.14 g/mol
InChI Key: HYUYGHZUGDOQSG-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine is an organic compound that features a morpholine ring substituted with a benzyl group containing bromine and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dehalogenated compounds or reduced functional groups.

Scientific Research Applications

4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

    Chemical Biology: Employed in the study of biological pathways and mechanisms due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding or be a site for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzyl bromide: A precursor in the synthesis of 4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine.

    4-(Trifluoromethoxy)benzyl alcohol: Another precursor used in the synthesis.

    4-(Trifluoromethoxy)benzylamine: A related compound with an amine group instead of a morpholine ring.

Uniqueness

This compound is unique due to the presence of both a morpholine ring and a trifluoromethoxybenzyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[[3-bromo-4-(trifluoromethoxy)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c13-10-7-9(8-17-3-5-18-6-4-17)1-2-11(10)19-12(14,15)16/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUYGHZUGDOQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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